molecular formula C13H15NO3 B13981355 4-((2,2-Dimethyl-1,3-dioxolan-4-yl)methoxy)benzonitrile

4-((2,2-Dimethyl-1,3-dioxolan-4-yl)methoxy)benzonitrile

Cat. No.: B13981355
M. Wt: 233.26 g/mol
InChI Key: LUGJBYZKFGQNGB-UHFFFAOYSA-N
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Description

4-((2,2-Dimethyl-1,3-dioxolan-4-yl)methoxy)benzonitrile is an organic compound that features a benzonitrile group attached to a dioxolane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((2,2-Dimethyl-1,3-dioxolan-4-yl)methoxy)benzonitrile typically involves the reaction of 4-hydroxybenzonitrile with 2,2-dimethyl-1,3-dioxolane-4-methanol under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a suitable solvent like dimethylformamide (DMF). The mixture is heated to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This might include the use of continuous flow reactors and advanced purification techniques to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-((2,2-Dimethyl-1,3-dioxolan-4-yl)methoxy)benzonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the nitrile group to an amine or other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Reagents like sodium hydride (NaH) or organolithium compounds can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce amines.

Scientific Research Applications

4-((2,2-Dimethyl-1,3-dioxolan-4-yl)methoxy)benzonitrile has several applications in scientific research:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may be used in the development of new pharmaceuticals or as a probe in biochemical studies.

    Industry: It can be used in the production of specialty chemicals or as an intermediate in various industrial processes.

Mechanism of Action

The mechanism by which 4-((2,2-Dimethyl-1,3-dioxolan-4-yl)methoxy)benzonitrile exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The dioxolane ring and benzonitrile group can participate in various interactions, influencing the compound’s overall activity and specificity.

Comparison with Similar Compounds

Similar Compounds

    2,2-Dimethyl-1,3-dioxolane-4-methanol: A related compound that shares the dioxolane ring structure.

    4-Hydroxybenzonitrile: Another compound with a benzonitrile group, but lacking the dioxolane ring.

Uniqueness

4-((2,2-Dimethyl-1,3-dioxolan-4-yl)methoxy)benzonitrile is unique due to the combination of the dioxolane ring and benzonitrile group. This unique structure imparts specific chemical properties and reactivity, making it valuable for various applications.

Properties

Molecular Formula

C13H15NO3

Molecular Weight

233.26 g/mol

IUPAC Name

4-[(2,2-dimethyl-1,3-dioxolan-4-yl)methoxy]benzonitrile

InChI

InChI=1S/C13H15NO3/c1-13(2)16-9-12(17-13)8-15-11-5-3-10(7-14)4-6-11/h3-6,12H,8-9H2,1-2H3

InChI Key

LUGJBYZKFGQNGB-UHFFFAOYSA-N

Canonical SMILES

CC1(OCC(O1)COC2=CC=C(C=C2)C#N)C

Origin of Product

United States

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